1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide
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Description
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is structurally related to other drugs such as celecoxib and valdecoxib. CP-471 has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthetic Approaches and Chemical Reactivity
New Synthetic Methods : Researchers have developed innovative synthetic approaches to create derivatives of phenylmethanesulfonamide, demonstrating the high reactivity of these compounds in alkylation reactions, which could be valuable for creating novel materials and chemical intermediates Yu. A. Aizina et al., 2012.
Chemoselective N-Acylation : Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have highlighted the development of chemoselective N-acylation reagents, suggesting potential applications in the synthesis of complex organic molecules K. Kondo et al., 2000.
Structural Analysis and Molecular Interactions
Crystallographic Studies : The structural characterization of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives has provided insights into the effects of positional isomerism on crystallization and molecular interactions. These findings could inform the design of compounds with desired physical and chemical properties Serap Köktaş Koca et al., 2015.
Spectral Properties and Hydrogen Bonding : Recent work on new sulfonamide derivatives has revealed their spectral properties and unique hydrogen bonding patterns, offering potential for the development of materials with specific optical characteristics M. Danish et al., 2021.
Potential Applications
Antimicrobial Activities : Derivatives of thiadiazole sulfonamides have been synthesized and tested for antiviral activity, showcasing the potential of sulfonamide compounds in developing new antimicrobial agents Zhuo Chen et al., 2010.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWSBZXTIVVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide |
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